molecular formula C12H24N2O B13569640 N,N,3-triethylpiperidine-3-carboxamide

N,N,3-triethylpiperidine-3-carboxamide

Cat. No.: B13569640
M. Wt: 212.33 g/mol
InChI Key: LOLXKXQWUHCARV-UHFFFAOYSA-N
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Description

N,N,3-triethylpiperidine-3-carboxamide is a chemical compound with the molecular formula C12H24N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-triethylpiperidine-3-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids. This process can be carried out under mild conditions using a suitable catalyst to activate the carboxylic acid, facilitating its reaction with the amine to form the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic amidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N,3-triethylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N,N,3-triethylpiperidine-3-amine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N,3-triethylpiperidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,3-triethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

  • N,N-diethylpiperidine-3-carboxamide
  • N,N-dimethylpiperidine-3-carboxamide
  • N,N,3-trimethylpiperidine-3-carboxamide

Comparison: N,N,3-triethylpiperidine-3-carboxamide is unique due to the presence of three ethyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and development .

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

N,N,3-triethylpiperidine-3-carboxamide

InChI

InChI=1S/C12H24N2O/c1-4-12(8-7-9-13-10-12)11(15)14(5-2)6-3/h13H,4-10H2,1-3H3

InChI Key

LOLXKXQWUHCARV-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCNC1)C(=O)N(CC)CC

Origin of Product

United States

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